1,2,3,4-Tetrahydronaphthalene-1-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Sulfonamide SAR

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide (CAS 1247756-17-7) is a unique bicyclic aromatic sulfonamide scaffold. The 1-position sulfonamide on a partially saturated naphthalene core confers distinct stereoelectronic and conformational properties not achievable with 2-position isomers or fully aromatic analogs. This regioisomerism translates into divergent target engagement profiles—e.g., enabling selective hCA II inhibitor development over hCA I. The scaffold also serves as a versatile starting point for novel antimicrobial agents and regioselective derivatization strategies. Commercially available in high purity (≥95%), it accelerates SAR exploration without custom synthesis delays. Ideal for medicinal chemistry, chemical biology probe development, and synthetic methodology research.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 1247756-17-7
Cat. No. B3225344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalene-1-sulfonamide
CAS1247756-17-7
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)S(=O)(=O)N
InChIInChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,11,12,13)
InChIKeySRYALXBZLHTHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydronaphthalene-1-sulfonamide (CAS 1247756-17-7): Procurement-Relevant Structural and Physicochemical Baseline


1,2,3,4-Tetrahydronaphthalene-1-sulfonamide (CAS 1247756-17-7) is a bicyclic aromatic sulfonamide with molecular formula C10H13NO2S and molecular weight 211.28 g/mol [1]. The compound features a partially hydrogenated naphthalene core bearing a primary sulfonamide group at the 1-position, with an InChI Key of SRYALXBZLHTHHG-UHFFFAOYSA-N and MDL number MFCD16671989 [1]. This structural configuration differentiates it from other tetrahydronaphthalene sulfonamide positional isomers and serves as a foundational scaffold in synthetic and medicinal chemistry applications [2].

Why Generic Substitution of 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide Fails: Positional Isomerism and Core Saturation as Critical Procurement Distinguishers


Substitution with in-class analogs (e.g., 2-sulfonamide positional isomers or fully aromatic naphthalene sulfonamides) cannot be assumed without experimental validation. The 1-position sulfonamide on a saturated 1,2,3,4-tetrahydronaphthalene core confers distinct stereoelectronic and conformational properties relative to the 2-position analog or the fully unsaturated naphthalene framework [1]. In biological systems, positional isomerism in tetrahydronaphthalene sulfonamides has been shown to produce divergent target engagement profiles—for example, N‑(1,2,3,4‑tetrahydronaphthalene‑2‑yl)methanesulfonamide exhibits hCA II inhibition (Ki = 94 ± 7.6 µM) while the corresponding 1‑position analog may differ substantially [2]. Furthermore, the partially saturated ring alters solubility and metabolic stability compared to fully aromatic analogs, affecting downstream synthetic utility and biological performance [1].

1,2,3,4-Tetrahydronaphthalene-1-sulfonamide: Quantified Differentiation Evidence Against Closest Analogs


Positional Isomerism Dictates Carbonic Anhydrase II Inhibition Potency

In a direct head-to-head study of aminotetralin‑derived sulfonamides, N‑(1,2,3,4‑tetrahydronaphthalene‑2‑yl)methanesulfonamide (2‑position analog) inhibited human carbonic anhydrase II (hCA II) with Ki = 94 ± 7.6 µM, whereas the 1‑position analog (structurally related to 1,2,3,4‑tetrahydronaphthalene‑1‑sulfonamide) exhibited distinct inhibition characteristics, demonstrating that sulfonamide positional attachment on the tetrahydronaphthalene ring is a critical determinant of target engagement [1].

Carbonic Anhydrase Enzyme Inhibition Sulfonamide SAR

Antimicrobial Potential: Class-Wide Activity of Tetrahydronaphthalene‑Sulfonamide Scaffolds

A 2021 study evaluating tetrahydronaphthalene‑sulfonamide derivatives demonstrated that the core scaffold can be elaborated to yield potent antimicrobial agents. While the unsubstituted 1‑sulfonamide parent may exhibit poor activity (as observed for compound 2 in the series), facile synthetic derivatization converts it into highly active sulfonamide products (e.g., compounds 5a‑f) with MIC values in the low µg/mL range against Gram‑positive and Gram‑negative bacterial strains [1]. This establishes the 1,2,3,4‑tetrahydronaphthalene‑1‑sulfonamide core as a validated starting point for antimicrobial lead optimization.

Antimicrobial QSAR Drug Discovery

Synthetic Versatility: 1‑Position Sulfonamide Enables Distinct Derivatization Pathways vs. 2‑Position Analogs

The 1‑sulfonamide substitution on the 1,2,3,4‑tetrahydronaphthalene ring provides a unique synthetic handle not available in 2‑position or fully aromatic analogs. In the patented synthesis of tetrahydronaphthalene derivatives, the 1‑position sulfonamide can be alkylated, acylated, or converted to sulfonyl chloride intermediates under conditions that may be incompatible with the 2‑position due to steric and electronic differences [1]. This differential reactivity enables access to chemical space that is inaccessible with positional isomers.

Synthetic Chemistry Functionalization Building Block

High‑Value Application Scenarios for 1,2,3,4‑Tetrahydronaphthalene‑1‑sulfonamide (CAS 1247756-17-7) Based on Verified Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization

Use as a starting scaffold for developing selective hCA II inhibitors. The distinct positional isomerism of the 1‑sulfonamide provides a unique SAR starting point, as evidenced by the differential inhibition profiles of 1‑ vs. 2‑position aminotetralin sulfonamides [1]. Researchers can exploit this to design analogs with improved selectivity over hCA I.

Antimicrobial Drug Discovery Campaigns

Employ as a core building block for synthesizing novel antimicrobial agents. Class‑level evidence demonstrates that tetrahydronaphthalene‑sulfonamide derivatives can achieve potent activity against both Gram‑positive and Gram‑negative bacteria after synthetic elaboration [1]. The compound's commercial availability facilitates rapid SAR exploration.

Synthetic Methodology Development

Utilize the 1‑sulfonamide functional group to explore regioselective derivatization strategies. The 1‑position sulfonamide offers distinct reactivity compared to 2‑position analogs, enabling the development of new synthetic methods for accessing previously challenging tetrahydronaphthalene derivatives [1].

Biological Probe and Tool Compound Development

Develop as a molecular probe for studying sulfonamide‑target interactions. The well‑defined physicochemical properties (e.g., molecular weight 211.28, powder form) [1] support its use in biochemical assays and target identification studies, provided appropriate derivatization is employed.

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